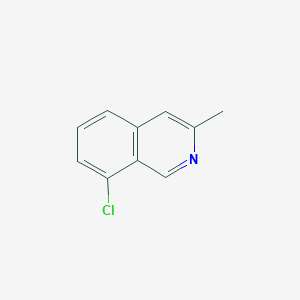

8-Chloro-3-methylisoquinoline

Description

Significance of Isoquinoline (B145761) Core Structures in Organic Synthesis and Chemical Biology

The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in organic chemistry and medicinal research. wikipedia.org This structural motif is integral to a multitude of natural products, particularly alkaloids, and synthetic compounds with a wide array of biological activities. nih.gov The presence of the nitrogen atom in the ring system not only influences the electronic properties and reactivity of the molecule but also provides a handle for further functionalization, making it a versatile building block in the synthesis of complex molecules. The planar and aromatic nature of the isoquinoline core allows it to participate in crucial biological interactions, such as π-stacking with biomolecules. Consequently, isoquinoline derivatives have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents. ontosight.ai

Overview of Halogenated and Alkylated Isoquinoline Derivatives in Academic Inquiry

The introduction of halogen and alkyl substituents onto the isoquinoline core is a common strategy to modulate its physicochemical and biological properties. Halogenation, for instance, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. conicet.gov.ar The position of the halogen atom is critical; for example, a chlorine atom at the C4 position can serve as a versatile synthetic handle for further modifications through cross-coupling reactions. acs.org

Research Trajectories for 8-Chloro-3-methylisoquinoline within the Broader Isoquinoline Landscape

Direct and detailed research findings on this compound are not extensively documented in publicly available literature. However, based on the established significance of its constituent parts—the isoquinoline core, a chloro substituent, and a methyl group—its research trajectory can be logically inferred.

The compound serves as a potential building block in synthetic chemistry. The presence of the chloro group at the C-8 position and a methyl group at the C-3 position creates a unique electronic and steric profile. The chlorine atom can potentially be displaced in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions, allowing for the synthesis of more complex, functionalized isoquinolines.

In the realm of medicinal chemistry, this compound represents an unexplored scaffold. The known biological activities of various chloro- and methyl-substituted isoquinolines suggest that this compound could be a candidate for screening in various therapeutic areas. For instance, related structures have been investigated for their anticancer and antimicrobial properties. ontosight.ai A study on a related compound, methyl this compound-4-carboxylate, highlights the synthetic accessibility of derivatives from this scaffold. rsc.org Future research could involve the synthesis of a library of compounds based on the this compound core to explore their structure-activity relationships against various biological targets.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 46003-69-4 | organicreactions.org |

| Molecular Formula | C₁₀H₈ClN | organicreactions.org |

| Molecular Weight | 177.63 g/mol | organicreactions.org |

| SMILES Code | CC1=CC2=C(C=N1)C(Cl)=CC=C2 | organicreactions.org |

| Storage Temperature | 2-8°C | organicreactions.org |

Spectroscopic Data

| Methyl this compound-4-carboxylate | |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.64 (s, 1H), 7.92 – 7.65 (m, 1H), 7.67 – 7.44 (m, 2H), 4.06 (s, 3H), 2.75 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.6, 150.6, 150.3, 149.7, 134.7, 132.9, 131.3, 127.2, 123.5, 122.8, 52.6, 23.0 |

| Source: rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-3-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPYXLRJQYXSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 8 Chloro 3 Methylisoquinoline and Its Derivatives

Direct Synthesis Routes for 8-Chloro-3-methylisoquinoline

The direct formation of the isoquinoline (B145761) ring system through intramolecular cyclization reactions represents a classical and often utilized strategy. These methods typically involve the construction of a suitable acyclic precursor that can be induced to cyclize and form the bicyclic isoquinoline core.

Cyclization Reactions and Their Mechanistic Underpinnings

Several named reactions are fundamental to the direct synthesis of isoquinolines. While direct examples for the synthesis of this compound are not extensively documented, the mechanistic principles of these reactions can be applied to devise rational synthetic pathways.

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under refluxing acidic conditions. nrochemistry.com The mechanism is believed to proceed through an initial dehydration of the amide to form a nitrilium ion intermediate. This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring to form the cyclized product. organic-chemistry.orgnrochemistry.com The presence of electron-donating groups on the benzene (B151609) ring generally facilitates this reaction. nrochemistry.com For the synthesis of this compound, a potential precursor would be N-(2-(2-chloro-6-methylphenyl)ethyl)acetamide. The chloro and methyl groups at the ortho and meta positions, respectively, would influence the regioselectivity of the cyclization.

The Pictet-Spengler reaction offers another route to tetrahydroisoquinolines, which can be subsequently aromatized. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.orgorganicreactions.orgcambridge.org The success of this reaction is also highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org

The Pomeranz–Fritsch reaction provides a direct synthesis of isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org The reaction is promoted by acid and involves the formation of a benzalaminoacetal intermediate, which then cyclizes and aromatizes to yield the isoquinoline. wikipedia.org A modification of this reaction, the Schlittler-Muller modification, utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. thermofisher.com

Transition-Metal-Catalyzed Annulation and Cycloaddition Protocols

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions that offer alternative and often more efficient routes to complex heterocyclic systems. These methods frequently involve C-H bond activation and the formation of new carbon-carbon and carbon-nitrogen bonds in a single step.

Rhodium/Copper-Cocatalyzed Annulation of Benzylamines with Diazo Compounds

A synergistic rhodium and copper-catalyzed process has been developed for the synthesis of fused isoquinolines. This method utilizes benzylamine as an arene source, which undergoes C-H activation and coupling with various diazo compounds. rsc.org A key advantage of this approach is the use of environmentally friendly O₂ as the terminal oxidant. rsc.org A regioselective rhodium-catalyzed annulation of primary benzylamines with α-diazo compounds can provide isoquinolines in good yields. organic-chemistry.org The reaction conditions are typically optimized using a rhodium catalyst such as [Cp*RhCl₂]₂ and a silver salt like AgSbF₆ in a suitable solvent at elevated temperatures. organic-chemistry.org The proposed mechanism involves the in situ formation of an imine from the benzylamine, followed by rhodium-catalyzed C-H bond cleavage, insertion of the diazo compound, and subsequent annulation steps. organic-chemistry.org This methodology demonstrates tolerance to a range of functional groups on both the benzylamine and the diazo ketone. organic-chemistry.org

Ruthenium(II)-Catalyzed Routes to Substituted Isoquinolines

Ruthenium(II) catalysts have proven effective in the synthesis of highly substituted isoquinolines and isoquinolones through the intermolecular oxidative annulation of benzyl (B1604629) or benzoyl isocyanates with diaryl alkynes. rsc.org These reactions are typically carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃), and an oxidant, like copper(II) triflate (Cu(OTf)₂), at high temperatures. rsc.org

Silver(I)-Catalyzed Electrophilic Cyclization Pathways

Silver(I) salts have emerged as effective catalysts for the electrophilic cyclization of various substrates to form the isoquinoline nucleus. These reactions typically proceed under mild conditions and demonstrate a broad substrate scope. The carbophilicity of the silver(I) ion plays a crucial role in activating alkyne moieties towards intramolecular nucleophilic attack, leading to the desired cyclized products.

One prominent strategy involves the cyclization of 2-alkynylbenzaldoxime derivatives. In this approach, a silver(I) salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), catalyzes the intramolecular reaction to yield isoquinoline-N-oxides. researchgate.netthieme-connect.de This method provides a direct route to the isoquinoline N-oxide skeleton under very mild reaction conditions. researchgate.net The resulting N-oxides can then be deoxygenated to afford the corresponding isoquinolines.

Another silver-catalyzed pathway involves the cyclization of 2-alkynyl benzyl azides, which efficiently produces substituted isoquinolines. organic-chemistry.org This reaction proceeds smoothly in good yields and tolerates a variety of functional groups. organic-chemistry.org Furthermore, silver(I)-catalyzed intramolecular cyclization of N-(2-(alk-1-yn-1-yl))-1H-tetrazoles has been investigated, showcasing the versatility of silver catalysts in promoting C-N bond formation during cyclization. rsc.org

The synthesis of isoquinolones, which are structurally related to isoquinolines, can also be achieved through silver(I)-catalyzed intramolecular cyclization. A novel method utilizes a silver(I)-catalyzed intramolecular cyclization and an oxazole (B20620) ring-opening reaction. nih.gov This 6-endo-dig cyclization from an oxazole precursor forms the isoquinolone core with high yield and selectivity. nih.gov

| Catalyst | Substrate | Product | Key Features |

| AgOTf | 2-Alkynylbenzaldoxime | Isoquinoline-N-oxide | Mild reaction conditions, direct route to N-oxides. researchgate.net |

| Silver(I) salt | 2-Alkynyl benzyl azide (B81097) | Substituted isoquinoline | Good yields, tolerates various functional groups. organic-chemistry.org |

| Silver(I) acetate (B1210297) | N-(2-(alk-1-yn-1-yl))-1H-tetrazole | N-cyano-2-substituted indole | Unique cyclization involving C-N bond formation. rsc.org |

| Silver(I) acetate | Oxazole precursor | Isoquinolone | High yield and selectivity via oxazole ring-opening. nih.gov |

Radical Cyclization Approaches (e.g., Vinyl Isocyanides)

Radical cyclization reactions offer a powerful and efficient method for the construction of the isoquinoline scaffold. The use of vinyl isocyanides as precursors in these reactions has gained significant attention due to their ability to form multi-substituted isoquinolines directly and with high efficiency. rsc.org

One such approach involves the microwave-assisted, n-Bu4NI (TBAI)-catalyzed radical cascade cyclization of vinyl isocyanides with β,γ-unsaturated ketoximes. rsc.orgrsc.org This methodology provides isoxazoline-functionalized isoquinolines in good to excellent yields and with a wide substrate scope. rsc.orgrsc.org Mechanistic studies, including kinetic isotope effect (KIE) experiments and radical trapping experiments, support the proposed radical mechanism. rsc.orgrsc.org

In a related strategy, a metal-free tandem oxidative cyclization of vinyl isocyanides with alkanes has been developed to synthesize 1-alkylisoquinolines. thieme.de This method offers a simple and efficient route to these pharmacologically interesting compounds with excellent functional group tolerance and a broad substrate scope. thieme.de Visible light has also been utilized to mediate the synthesis of isoquinolines from isocyanides and acyl peroxides. In this process, singlet-excited isocyanides decompose the acyl peroxides into aryl/alkyl radicals, which then attack the isocyanides to yield imidoyl radicals that subsequently cyclize. organic-chemistry.org

| Method | Precursors | Product | Key Features |

| Microwave-assisted radical cyclization | Vinyl isocyanides, β,γ-unsaturated ketoximes | Isoxazoline-functionalized isoquinolines | n-Bu4NI (TBAI) catalyzed, good to excellent yields. rsc.orgrsc.org |

| Metal-free tandem oxidative cyclization | Vinyl isocyanides, alkanes | 1-Alkylisoquinolines | Simple, efficient, excellent functional group tolerance. thieme.de |

| Visible light-mediated synthesis | Isocyanides, acyl peroxides | Isoquinolines | Proceeds via imidoyl radical cyclization. organic-chemistry.org |

One-Pot Synthetic Protocols for Isoquinoline Scaffold Construction

One-pot syntheses are highly desirable in organic chemistry as they offer increased efficiency, reduced waste, and simplified purification procedures. Several one-pot methods have been developed for the construction of the isoquinoline scaffold.

A three-component reaction involving the condensation of aryl ketones and hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the in situ generated oxime and cyclization with an internal alkyne, provides a rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Another one-pot approach involves the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium (B1175870) acetate under microwave irradiation, which yields various substituted isoquinolines. organic-chemistry.org

For the synthesis of 3-aryl isoquinolines, a transition-metal-free one-pot method has been reported. This reaction of commercially available 2-methyl-arylaldehydes with benzonitriles is promoted by a combination of LiN(SiMe3)2 and Cs2CO3 and is noted for its straightforward, practical, and operationally simple nature. organic-chemistry.org

| Method | Reactants | Product | Key Features |

| Three-component reaction | Aryl ketones, hydroxylamine, internal alkyne | Multisubstituted isoquinolines | Rhodium(III)-catalyzed C-H activation. organic-chemistry.org |

| Sequential coupling-imination-annulation | ortho-Bromoarylaldehydes, terminal alkynes, ammonium acetate | Substituted isoquinolines | Palladium-catalyzed, microwave-assisted. organic-chemistry.org |

| Transition-metal-free synthesis | 2-Methyl-arylaldehydes, benzonitriles | 3-Aryl isoquinolines | Promoted by LiN(SiMe3)2 and Cs2CO3. organic-chemistry.org |

Synthesis of Analogs and Precursors with Relevance to this compound

The synthesis of analogs and precursors of this compound often involves strategic halogenation, nucleophilic substitution, and carbon-carbon bond-forming reactions to introduce or modify substituents on the isoquinoline core.

Halogenation Strategies (e.g., Bromination with NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heterocyclic compounds. missouri.edu In the context of isoquinoline, bromination with NBS in the presence of a strong acid, such as concentrated sulfuric acid, can lead to regioselective monobromination. researchgate.net Specifically, the bromination of isoquinoline under these conditions has been shown to yield 5-bromoisoquinoline. researchgate.net This regioselectivity is highly sensitive to the choice of brominating agent, acid, temperature, and concentration. researchgate.net

For the synthesis of precursors to this compound, halogenation of a suitable tetrahydroisoquinoline intermediate can be a key step. For instance, the oxidation of a tetrahydro derivative with NBS can be employed in the synthesis of 8-chloro-3,4-dihydroisoquinoline (B12930588). researchgate.net Furthermore, NBS has been used for the oxidative bromination and dehydrogenation of tetrahydroquinolines in a one-pot reaction to construct functionalized bromoquinolines. rsc.org This cascade transformation proceeds with good functional group tolerance under metal-free conditions. rsc.org

| Reagent | Substrate | Product | Key Conditions |

| NBS | Isoquinoline | 5-Bromoisoquinoline | Concentrated H2SO4. researchgate.net |

| NBS | Tetrahydroisoquinoline derivative | 8-Chloro-3,4-dihydroisoquinoline | Oxidation. researchgate.net |

| NBS | Tetrahydroquinolines | Functionalized bromoquinolines | One-pot oxidative bromination/dehydrogenation. rsc.org |

Derivatization via Nucleophilic Substitution Reactions

The chlorine atom at the 8-position of this compound, and at other positions on the isoquinoline ring, is susceptible to nucleophilic substitution, providing a versatile handle for derivatization. Halogenated isoquinolines, particularly those with halogens at the 1-position, readily undergo nucleophilic substitution reactions. quimicaorganica.org The reactivity of haloisoquinolines towards nucleophiles can vary depending on the position of the halogen. For instance, 1-haloisoquinolines are generally more reactive than 3-haloisoquinolines. iust.ac.ir

A variety of nucleophiles can be employed in these substitution reactions, including amines, alkoxides, and azide ions. For example, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with nucleophiles such as hydrazine (B178648) and azide has been reported to yield the corresponding 4-substituted derivatives. mdpi.com These reactions demonstrate the feasibility of displacing a chloro group on a related heterocyclic system. The mechanism of these reactions typically proceeds through an addition-elimination pathway. quimicaorganica.org

| Substrate | Nucleophile | Product | Key Features |

| 1-Haloisoquinoline | Various nucleophiles | 1-Substituted isoquinoline | High reactivity at the 1-position. quimicaorganica.org |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine, azide | 4-Hydrazino/azido-8-methylquinolin-2(1H)-one | Nucleophilic displacement of the 4-chloro group. mdpi.com |

Alkynylation and Other C-C Bond Forming Reactions

Carbon-carbon bond-forming reactions are essential for the synthesis of isoquinoline derivatives with extended carbon skeletons. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly useful method in this regard. wikipedia.orglibretexts.org This reaction can be used to introduce alkynyl groups onto the isoquinoline core, which can then be further elaborated.

A rhodium(III)-catalyzed C-H activation/1,3-diyne strategy has been developed for the selective synthesis of alkynylated isoquinolines from aryl ketone O-pivaloyloxime derivatives and 1,3-diynes. acs.org This method demonstrates good functional group tolerance, including compatibility with chloride and bromide substituents, which allows for further functionalization. acs.org

In a one-pot procedure, a palladium-catalyzed coupling of the tert-butylimine of 3-bromo-1,4-dimethoxy-2-naphthaldehyde with terminal alkynes, followed by a copper-catalyzed cyclization of the intermediate, has been used to prepare 3-substituted 5,10-dimethoxybenzo[g]isoquinolines. researchgate.net This consecutive one-pot coupling/iminoannulation procedure provides a convenient route to these complex isoquinoline derivatives. researchgate.net

| Reaction | Key Reagents | Product | Key Features |

| Sonogashira Coupling | Palladium catalyst, copper co-catalyst | Arylalkynes | Forms C-C bonds between terminal alkynes and aryl halides. wikipedia.orglibretexts.org |

| Rhodium(III)-catalyzed C-H activation | [Cp*RhCl2]2, AgSbF6 | Alkynylated isoquinolines | Selective synthesis from aryl ketone O-pivaloyloximes and 1,3-diynes. acs.org |

| One-pot coupling/iminoannulation | Palladium catalyst, copper catalyst | 3-Substituted 5,10-dimethoxybenzo[g]isoquinolines | Consecutive Sonogashira coupling and cyclization. researchgate.net |

Synthesis of Isoquinoline-4-carboxylate Derivatives

The synthesis of isoquinoline-4-carboxylate derivatives, particularly those bearing substituents such as the 8-chloro and 3-methyl groups, often requires specialized strategies that go beyond classical isoquinoline syntheses. While direct methods for the synthesis of this compound-4-carboxylate are not extensively documented in readily available literature, analogous syntheses of substituted quinoline-3-carboxylates and general methods for isoquinoline functionalization provide a framework for potential synthetic routes.

One established method for creating similar heterocyclic carboxylates is the Gould-Jacobs reaction, which is particularly useful for synthesizing 4-hydroxyquinoline-3-carboxylic acid esters. This reaction involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization. For instance, the synthesis of 7-chloro-8-methyl-4-hydroxy-quinoline-3-carboxylic acid ethyl ester has been reported, which could serve as a model for the synthesis of the corresponding isoquinoline analogue. The general approach involves reacting a substituted aminobenzene with a malonic ester derivative, followed by cyclization to form the quinolone ring, which can then be further modified.

Another versatile approach involves the palladium-catalyzed α-arylation of ketones and esters. This methodology allows for the regioselective construction of polysubstituted isoquinolines. The process typically involves the coupling of an enolate with an ortho-functionalized aryl halide to form a 1,5-dicarbonyl-type intermediate, which can then be cyclized with a source of ammonia (B1221849) to yield the isoquinoline core. This strategy is advantageous as it tolerates a wide range of functional groups and can be adapted for the synthesis of electron-deficient isoquinolines, which are often challenging to prepare using traditional methods. While a specific application to this compound-4-carboxylate is not detailed, the principles of this methodology could be applied by selecting the appropriately substituted aryl halide and ketone/ester starting materials.

Furthermore, the direct esterification of a pre-formed isoquinoline-4-carboxylic acid represents a straightforward approach. If this compound-4-carboxylic acid were available, standard esterification procedures could be employed. Methods for esterification are numerous and include reaction with an alcohol in the presence of a catalytic amount of strong acid, or milder methods for more sensitive substrates, such as using dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. Transesterification is another viable option, where an existing ester is reacted with a different alcohol in the presence of a catalyst, such as scandium(III) triflate, to exchange the alkoxy group.

While specific examples are for quinoline (B57606) derivatives, the synthetic principles can often be adapted for isoquinoline synthesis. The following table outlines starting materials that could potentially be used in analogous reactions to target this compound-4-carboxylate derivatives.

| Starting Material 1 | Starting Material 2 | Potential Reaction Type | Target Intermediate/Product |

| 2-Chloro-6-methylaniline | Diethyl ethoxymethylenemalonate | Gould-Jacobs type cyclization | Ethyl 8-chloro-3-methyl-4-oxoisoquinoline-4-carboxylate |

| 2-Bromo-3-chlorotoluene | A suitable ketone/ester enolate | Palladium-catalyzed α-arylation | Intermediate for cyclization to the isoquinoline core |

| This compound-4-carboxylic acid | Ethanol/Methanol | Fischer Esterification | Ethyl/Methyl this compound-4-carboxylate |

Generation of Specific Isoquinoline Isomers and Structural Analogs

The generation of specific isomers and structural analogs of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. The synthetic strategy employed will dictate the achievable substitution patterns on the isoquinoline scaffold. Classical isoquinoline syntheses, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, offer foundational routes to the isoquinoline core, with the substitution pattern being determined by the choice of starting materials.

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. wikipedia.orgorganic-chemistry.org To generate analogs of this compound, one would start with a appropriately substituted β-phenylethylamine. For example, to introduce the 8-chloro substituent, a 2-(2-chlorophenyl)ethylamine (B79778) derivative would be required. The substituent at the 3-position is determined by the acyl group of the starting amide.

The Pictet-Spengler reaction is another powerful tool for synthesizing tetrahydroisoquinolines, which can be subsequently aromatized. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.govcambridge.org The substitution on the resulting isoquinoline is dependent on the substituents present on both the β-arylethylamine and the carbonyl compound. This method is particularly useful for generating analogs with diverse substitution patterns at the 1-position.

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a substituted benzaldehyde and 2,2-diethoxyethylamine. thermofisher.comchemistry-reaction.comorganicreactions.orgwikipedia.org This method is particularly valuable for accessing isoquinolines with substitution patterns that may be difficult to achieve through other methods. organicreactions.org By starting with a 2-chloro-6-methylbenzaldehyde, one could theoretically synthesize an isoquinoline with the desired 8-chloro substitution, although the position of the methyl group would need to be controlled through the choice of the other reaction partner.

Modern synthetic methodologies offer more precise control over regioselectivity. For instance, transition metal-catalyzed C-H activation and functionalization reactions have emerged as powerful tools for the direct introduction of substituents onto the isoquinoline core. This allows for the late-stage modification of a pre-formed isoquinoline, enabling the synthesis of a library of analogs from a common intermediate.

The synthesis of 8-chloro-3,4-dihydroisoquinoline has been reported through a multi-step sequence involving a directed ortho-lithiation of N-pivaloyl-meta-chlorophenylethylamine, followed by formylation and subsequent acid-catalyzed ring closure. researchgate.net This dihydroisoquinoline can serve as a key intermediate for further functionalization, such as through Suzuki coupling reactions to introduce aryl groups at various positions, before or after aromatization to the isoquinoline.

The following table summarizes how different classical synthetic methods can be tailored to produce specific isomers and analogs of this compound.

| Synthetic Method | Key Starting Materials | Potential Analogs/Isomers Generated |

| Bischler-Napieralski | Substituted β-phenylethylamides | Variation in substituents at positions 1, 5, 6, and 7. |

| Pictet-Spengler | Substituted β-phenylethylamines and carbonyl compounds | Diverse substitution at position 1; requires aromatization step. |

| Pomeranz-Fritsch | Substituted benzaldehydes and aminoacetals | Access to otherwise difficult-to-obtain substitution patterns. organicreactions.org |

| Directed ortho-Metalation | Substituted phenylethylamines | Regioselective functionalization of the benzene ring prior to cyclization. |

Chemical Reactivity and Functional Group Transformations

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System

The isoquinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Under acidic conditions, typically used for these reactions, the nitrogen atom is protonated, forming the isoquinolinium ion. This further deactivates the ring system towards electrophilic attack. stackexchange.com

Electrophilic substitution, therefore, preferentially occurs on the benzene ring rather than the pyridine (B92270) ring. For the parent isoquinoline, nitration with nitric and sulfuric acids yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. stackexchange.com In the case of 8-chloro-3-methylisoquinoline, the directing effects of the existing substituents must be considered. The chloro group is an ortho-, para-director, while the methyl group has a lesser influence on the carbocyclic ring. The deactivating nature of the protonated nitrogen directs incoming electrophiles to the 5- and 7-positions. The chloro substituent at position 8 will sterically hinder attack at position 7 and electronically direct towards position 5. Therefore, electrophilic substitution on this compound is expected to predominantly yield the 5-substituted product.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comrsc.org For instance, halogenation can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), often in the presence of an acid catalyst. wikipedia.orgresearchgate.netlibretexts.orgyoutube.com

Table 1: Predicted Major Product of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | 8-Chloro-3-methyl-5-nitroisoquinoline |

| Bromination | Br2, FeBr3 | 5-Bromo-8-chloro-3-methylisoquinoline |

| Sulfonation | SO3, H2SO4 | This compound-5-sulfonic acid |

Nucleophilic Substitution Reactions at the Isoquinoline Core

The chloro group at the 8-position of this compound is part of a benzene ring and is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, halogen atoms at the 1-position of the isoquinoline ring are significantly more activated towards nucleophilic displacement due to the electronic influence of the ring nitrogen. quimicaorganica.orgiust.ac.ir

While direct nucleophilic substitution at C-8 is challenging, it can be facilitated by the use of transition metal catalysis, such as in the Buchwald-Hartwig amination, which allows for the formation of C-N bonds. wikipedia.orgacsgcipr.orgjk-sci.comorganic-chemistry.orglibretexts.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.

Table 2: Examples of Nucleophilic Substitution Reactions on Chloro-substituted Isoquinolines

| Reaction Type | Substrate | Reagents | Product |

|---|---|---|---|

| Amination (Chichibabin reaction) | Isoquinoline | Potassium amide (KNH2) in liquid ammonia (B1221849) | 1-Aminoisoquinoline iust.ac.ir |

| Buchwald-Hartwig Amination | This compound | Amine (e.g., R-NH2), Pd catalyst, phosphine (B1218219) ligand, base | 8-Amino-3-methylisoquinoline derivative |

Cross-Coupling Reactions (e.g., Suzuki Coupling) for Further Functionalization

The chloro substituent at the 8-position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for the structural diversification of the isoquinoline scaffold.

The Suzuki coupling reaction pairs the aryl chloride with a boronic acid or boronate ester to form a C-C bond. researchgate.net This is a versatile method for introducing aryl or vinyl substituents at the 8-position.

The Heck reaction involves the coupling of the aryl chloride with an alkene to form a new C-C bond, resulting in an 8-alkenyl-3-methylisoquinoline. organic-chemistry.orgresearchgate.netpitt.edunih.govjk-sci.com

The Sonogashira coupling allows for the introduction of an alkyne moiety at the 8-position through the reaction of the aryl chloride with a terminal alkyne, co-catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netyoutube.com

Table 3: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | General Product Structure |

|---|---|---|

| Suzuki Coupling | R-B(OH)2 or R-B(OR')2 | 8-R-3-methylisoquinoline (R = aryl, vinyl) |

| Heck Reaction | Alkene (e.g., H2C=CHR) | 8-(Alkenyl)-3-methylisoquinoline |

| Sonogashira Coupling | Terminal alkyne (e.g., H-C≡C-R) | 8-(Alkynyl)-3-methylisoquinoline |

| Buchwald-Hartwig Amination | Amine (R-NH2) | 8-(Amino)-3-methylisoquinoline |

Functionalization of Peripheral Groups

The 3-methyl group of this compound is susceptible to oxidation. Treatment with selenium dioxide can convert the methyl group into a formyl group (isoquinoline-3-carbaldehyde) or a carboxyl group (isoquinoline-3-carboxylic acid), depending on the reaction conditions. thieme-connect.de The oxidation of a methyl group at the 3-position is generally more challenging than at the 1-position. thieme-connect.de

Oxidative and Reductive Transformations of this compound

Beyond the functionalization of the methyl group, the isoquinoline ring itself can undergo oxidative and reductive transformations. The benzene ring of the isoquinoline nucleus can be oxidized under strong conditions, though this often leads to ring cleavage. For example, oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate (B83412) affects only the benzene ring. shahucollegelatur.org.in

Reduction of the isoquinoline ring system can be achieved through catalytic hydrogenation. Depending on the catalyst and reaction conditions, either the pyridine ring or both rings can be reduced to yield tetrahydroisoquinoline or decahydroisoquinoline (B1345475) derivatives, respectively. The chloro-substituent may be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. The reduction of a nitro group to an amino group on a chloroisoquinoline has been demonstrated using stannous chloride dihydrate, indicating that some reductive transformations can be performed chemoselectively without affecting the chloro group.

Reactivity of Iminium Ion Intermediates in Isoquinoline Chemistry

The nitrogen atom of the isoquinoline ring can be alkylated to form a quaternary isoquinolinium salt. researchgate.netresearchgate.netorganic-chemistry.org These salts are more susceptible to nucleophilic attack, particularly at the 1-position, due to the increased electrophilicity of the ring system.

A classic example of the reactivity involving an iminium-like intermediate is the Reissert reaction . wikipedia.orgclockss.orgrsc.orgchempedia.info In this reaction, isoquinoline reacts with an acid chloride and a cyanide source (e.g., potassium cyanide or trimethylsilyl (B98337) cyanide) to form a Reissert compound, a 1-acyl-2-cyano-1,2-dihydroisoquinoline. wikipedia.orgclockss.org This intermediate can then be hydrolyzed to yield isoquinoline-1-carboxylic acid or can serve as a precursor for the synthesis of 1-substituted isoquinolines. This reaction pathway provides a powerful method for the functionalization of the C-1 position of the isoquinoline nucleus.

Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For 8-Chloro-3-methylisoquinoline, a full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Comprehensive 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons and the three methyl protons. The aromatic protons would appear in the typical downfield region (approx. 7.0-9.0 ppm), with their splitting patterns revealing their coupling relationships. The methyl group would present as a singlet in the upfield region (approx. 2.5 ppm). The ¹³C NMR spectrum would display ten distinct signals, corresponding to the ten carbon atoms in the molecule, including four quaternary carbons.

To definitively assign these signals, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily through two or three bonds. sdsu.edu It would be crucial for identifying which protons are adjacent on the benzene (B151609) and pyridine (B92270) rings, allowing for the mapping of the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.ch It allows each proton signal (except the N-H, if present) to be directly mapped to the carbon atom it is attached to. For this compound, this would connect the aromatic proton signals to their corresponding carbon signals and the methyl proton singlet to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. sdsu.eduepfl.ch It is vital for piecing together the molecular skeleton, especially for identifying quaternary carbons. Key expected correlations would include the methyl protons to carbons C-3 and C-4, and the proton at C-1 to the carbons in the fused benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can help confirm assignments, for instance, by showing a spatial relationship between the methyl protons at C-3 and the aromatic proton at C-4.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (Predicted) |

| C1 | ~9.0 (s) | ~152 | HMBC to C8a, C5; NOESY to H-7 |

| C3 | --- | ~158 | HMBC from CH₃ protons |

| C4 | ~7.4 (s) | ~118 | HMBC from CH₃ protons; NOESY to CH₃ |

| C5 | ~7.8 (d) | ~128 | COSY to H-6; HMBC to C7, C8a |

| C6 | ~7.6 (t) | ~127 | COSY to H-5, H-7 |

| C7 | ~7.9 (d) | ~130 | COSY to H-6; HMBC to C5, C8a |

| C8 | --- | ~133 | HMBC from H-1, H-7 |

| C4a | --- | ~136 | HMBC from H-5, H-1 |

| C8a | --- | ~128 | HMBC from H-1, H-7, H-5 |

| 3-CH₃ | ~2.6 (s) | ~20 | HMBC to C3, C4; NOESY to H-4 |

Note: These are estimated values based on standard chemical shift ranges for isoquinoline (B145761) derivatives. Actual experimental values may vary. pdx.educompoundchem.comresearchgate.netoregonstate.edu

Application of NMR in Mechanistic Studies and Reaction Monitoring

NMR spectroscopy is not limited to final product characterization. It can be used to monitor the progress of the synthesis of this compound in real-time. By taking periodic samples from the reaction mixture, one can observe the disappearance of starting material signals and the appearance of product signals. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Furthermore, NMR can be instrumental in identifying transient intermediates or byproducts, providing crucial insights into the reaction mechanism.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Mechanistic Insights

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₀H₈ClN), HRMS would confirm the molecular formula by matching the measured exact mass to the calculated value. A key feature would be the characteristic isotopic pattern of chlorine, showing two major peaks separated by approximately 2 m/z units with a relative intensity ratio of about 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature serves as a powerful confirmation of the presence of a single chlorine atom in the molecule.

Table 2: Predicted HRMS Data for this compound

| Ion Species | Calculated Exact Mass |

| [M(³⁵Cl)+H]⁺ (C₁₀H₉³⁵ClN⁺) | 178.0418 |

| [M(³⁷Cl)+H]⁺ (C₁₀H₉³⁷ClN⁺) | 180.0389 |

Note: The presence of both isotopic peaks in an approximate 3:1 ratio would confirm the molecular formula.

In mechanistic studies, HRMS can be coupled with techniques like liquid chromatography (LC-HRMS) to identify intermediates and byproducts in the reaction mixture, complementing the data obtained from NMR.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. nih.govirphouse.com For this compound, these techniques would confirm the presence of the key structural components.

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: From the methyl group, observed just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: A series of characteristic sharp bands in the 1625-1430 cm⁻¹ region, defining the isoquinoline core. scialert.net

C-H Bending: In-plane and out-of-plane bending vibrations for both the aromatic and methyl protons would appear in the fingerprint region (below 1400 cm⁻¹).

C-Cl Stretching: A strong band expected in the lower frequency region of the spectrum (typically 800-600 cm⁻¹).

While FT-IR and Raman spectra are often complex for aromatic systems, they provide a unique fingerprint for the molecule, useful for identification and quality control. nih.gov

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, Raman |

| C=C/C=N Ring Stretch | 1620-1450 | FT-IR, Raman |

| CH₃ Bending | 1460-1370 | FT-IR |

| Aromatic C-H Bending | 900-675 | FT-IR |

| C-Cl Stretch | 800-600 | FT-IR, Raman |

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Assembly

Should this compound be synthesized and isolated as a suitable single crystal, X-ray crystallography would provide the ultimate structural confirmation. This technique determines the precise spatial arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles.

This analysis would confirm the planarity of the isoquinoline ring system and provide the exact geometry of the methyl and chloro substituents relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice. Intermolecular interactions, such as π–π stacking between the aromatic rings of adjacent molecules, could be identified and quantified. nih.gov This information is critical for understanding the material's solid-state properties.

Advanced Spectroscopic Methodologies in Chemical Research

Beyond these core techniques, other advanced methods could be employed for more specialized research. For instance, solid-state NMR (ssNMR) could be used to study the structure and dynamics of the compound in its solid form, providing data that is complementary to that from X-ray crystallography. Advanced mass spectrometry techniques like tandem MS (MS/MS) could be used to study the fragmentation pathways of the molecule, which can aid in the structural confirmation of related unknown compounds or metabolites.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of molecules. DFT methods are used to determine the optimized molecular geometry, electron distribution, and orbital energies, which are crucial for understanding a molecule's stability and chemical behavior. tandfonline.comrjptonline.org

For a molecule like 8-Chloro-3-methylisoquinoline, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). tandfonline.comnih.gov These calculations yield key parameters that describe the molecule's electronic landscape. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Studies on the parent isoquinoline (B145761) molecule using DFT have determined its HOMO-LUMO gap to be approximately 3.78 eV, indicating considerable stability. tandfonline.com Similar calculations on substituted quinoline (B57606) and isoquinoline derivatives show how different functional groups influence these electronic properties. nih.govacs.org For this compound, the electron-withdrawing chlorine atom and the electron-donating methyl group would be expected to modulate the electron density and reactivity of the isoquinoline core.

| Parameter | Value (for Isoquinoline) | Significance |

| HOMO Energy | -5.581 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.801 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 3.78 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.004 D | Measure of the molecule's overall polarity. |

| Chemical Hardness | 1.89 | Resistance to change in electron distribution. |

Table 1: Calculated quantum chemical parameters for the parent isoquinoline molecule, as determined by DFT (B3LYP/6-311++G(d,p)) calculations. These parameters provide a baseline for predicting the properties of substituted derivatives like this compound. tandfonline.com

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (e.g., Dopamine (B1211576) Receptors)

Molecular modeling and docking are indispensable computational techniques in drug discovery for predicting how a ligand (a small molecule) might bind to the active site of a protein receptor. mdpi.comsemanticscholar.org The isoquinoline scaffold is a known pharmacophore that interacts with various biological targets, and its derivatives have been investigated for their potential to act as dopaminergic neurotoxicity agents. nih.gov Specifically, isoquinoline derivatives have been studied as potential ligands for dopamine receptors, which are implicated in neurological conditions like Parkinson's disease. researchgate.netnih.gov

A molecular docking study for this compound would involve:

Obtaining a high-resolution 3D structure of the target receptor, such as the Dopamine D2 receptor, often from a protein database.

Generating a low-energy 3D conformation of the this compound molecule.

Using a docking algorithm to systematically place the ligand into the receptor's binding site in various orientations and conformations.

Scoring the resulting poses based on a function that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. nih.gov

Docking studies on related isoquinoline derivatives have shown that these molecules can form key interactions with amino acid residues in the active site of receptors. researchgate.net These interactions often involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, the nitrogen atom could act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic and stacking interactions. The chlorine and methyl groups would influence the binding orientation and specificity within the receptor's pocket. While no specific docking results for this compound are published, studies on structurally similar compounds provide a template for how such an analysis would proceed. nih.govnih.gov

| Compound | Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Compound 4f (A substituted quinoline) | EGFR | -9.1 | Met793, Lys745, Asp855 |

| HCPIQ 3a (A tetrahydroisoquinoline) | Dopamine D2 | High Affinity (Low Ki) | (Not specified) |

| 2[N]-Me-IQ(+) (A methylated isoquinoline) | Dopamine Transporter (DAT) | (Not specified) | (Not specified) |

Table 2: Examples of binding affinities and interactions for various quinoline and isoquinoline derivatives with their respective biological targets, as determined by molecular docking and in vitro assays. This illustrates the type of data that would be sought for this compound. nih.govnih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers reliable methods for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Comparing theoretically calculated NMR spectra with experimental data is a powerful method for structure verification and assignment. nih.gov DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. tsijournals.com

The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)) and then performing the NMR calculation on this optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). Often, a linear regression analysis between calculated and experimental shifts for a set of related molecules is performed to correct for systematic errors and improve predictive accuracy. nih.govtsijournals.com

While a dedicated computational NMR study for this compound is not available, research on polychloro-quinolines and -isoquinolines has demonstrated the utility of such predictive methods. nih.gov In one study, empirical and semi-empirical methods were used to predict ¹³C chemical shifts in polychloro-azanaphthalenes with an accuracy of less than ± 1 ppm. nih.gov The correlation between predicted and experimental values serves to confirm the structural assignment of the synthesized compounds.

| Carbon Atom (in Heptachloroisoquinoline) | Experimental ¹³C Shift (ppm) | Predicted ¹³C Shift (ppm) | Difference (ppm) |

| C-1 | 143.2 | 143.1 | -0.1 |

| C-3 | 143.8 | 144.1 | +0.3 |

| C-4 | 125.1 | 124.9 | -0.2 |

| C-5 | 129.5 | 129.2 | -0.3 |

| C-6 | 131.5 | 131.7 | +0.2 |

| C-7 | 130.6 | 130.4 | -0.2 |

| C-8 | 129.7 | 129.2 | -0.5 |

| C-4a | 126.9 | 127.1 | +0.2 |

| C-8a | 141.0 | 140.7 | -0.3 |

Table 3: A comparison of experimental and predicted ¹³C NMR chemical shifts for heptachloroisoquinoline, demonstrating the accuracy of computational prediction methods. Data adapted from Matthews et al. (1989). nih.gov

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. lumenlearning.comlibretexts.org For flexible molecules, exploring the potential energy surface is crucial to identify the most stable, low-energy conformers that are most likely to exist under experimental conditions.

The this compound molecule is a largely rigid, aromatic system. The isoquinoline core is planar, and therefore, its conformational flexibility is limited. The primary source of conformational variation arises from the rotation of the methyl group attached to the C3 position. The rotation around the C-C single bond connecting the methyl group to the isoquinoline ring has a very low energy barrier, typically on the order of a few kcal/mol. This means that at room temperature, the methyl group rotates almost freely.

A computational exploration of the energy landscape would involve systematically rotating the methyl group and calculating the molecule's potential energy at each step. This would generate a simple potential energy curve showing the low rotational barrier. Due to the planarity of the aromatic ring, significant stable conformers (rotamers) are not expected, unlike in flexible acyclic or non-aromatic cyclic systems. fiveable.me The primary outcome of such an analysis would be to confirm the planarity of the isoquinoline ring and the low rotational barrier of the methyl substituent.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states, intermediates, and calculate activation energies, providing a detailed, step-by-step understanding of the reaction pathway. nih.gov

Numerous synthetic routes to the isoquinoline scaffold have been developed, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, as well as modern transition-metal-catalyzed methods. wikipedia.orgorganic-chemistry.org A computational study of a specific synthesis for this compound would involve:

Identifying the reactants, products, and any proposed intermediates or transition states.

Using quantum chemical methods (like DFT) to calculate the optimized geometries and energies of each species along the proposed reaction coordinate.

Locating the transition state structures, which are first-order saddle points on the potential energy surface, and confirming them through frequency calculations (which should yield one imaginary frequency).

While no specific computational studies on the reaction mechanisms involving this compound have been published, extensive research exists on the synthesis of the general isoquinoline core. nih.govorganic-chemistry.org These studies help rationalize reaction outcomes, catalyst behavior, and regioselectivity, guiding the development of more efficient synthetic protocols.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable routes to 8-chloro-3-methylisoquinoline, moving beyond traditional multi-step procedures that often involve harsh reagents and generate significant waste. nih.govnih.gov Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, offer promising avenues for exploration. nih.govrasayanjournal.co.inmdpi.com

Key areas for investigation include:

One-Pot Syntheses: Designing multi-component reactions (MCRs) where starting materials react in a single vessel to form the target molecule would significantly improve efficiency and reduce waste. rasayanjournal.co.in

Catalytic Systems: Exploring novel catalytic systems, including earth-abundant metals and organocatalysts, could lead to milder reaction conditions and higher yields. nih.gov The use of recyclable catalysts is a particularly important aspect of sustainable synthesis. nih.gov

Alternative Energy Sources: Investigating the use of alternative energy sources like ultrasound and microwave irradiation can potentially shorten reaction times and improve energy efficiency. nih.govmdpi.com

Benign Solvents: A focus on utilizing environmentally friendly solvents, such as water or bio-derived solvents, is crucial for developing truly sustainable synthetic protocols. mdpi.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction control. nih.gov | Optimization of reaction parameters (temperature, time, power) for the synthesis of this compound. |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, simplified work-up procedures. rasayanjournal.co.in | Design of novel convergent synthetic strategies involving three or more starting materials. |

| Recyclable Catalytic Systems | Reduced environmental impact, lower cost, improved sustainability. nih.gov | Development and application of heterogeneous or magnetically separable catalysts. |

| Synthesis in Green Solvents | Reduced toxicity and environmental pollution, improved safety profile. mdpi.com | Exploration of aqueous-based synthetic routes or the use of biodegradable solvents. |

Exploration of New Functionalization Strategies

The existing chloro and methyl substituents on the this compound scaffold provide valuable handles for further molecular elaboration. Future research should focus on exploring novel functionalization strategies to create a diverse library of derivatives with unique properties. A particularly promising area is the direct C-H functionalization, which avoids the need for pre-functionalized substrates and is highly atom-economical. nih.gov

Future research in this area could involve:

C-H Activation: Developing transition-metal catalyzed methods for the selective functionalization of the C-H bonds on both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline (B145761) core. nih.gov The methyl group at the 3-position is a prime target for C(sp³)–H activation. mdpi.com

Cross-Coupling Reactions: Utilizing the chloro group at the 8-position for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds.

Functionalization of the Methyl Group: Exploring reactions to modify the methyl group, such as oxidation, halogenation, or conversion to other functional groups, to expand the chemical space of accessible derivatives.

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. The application of advanced analytical techniques to characterize transient species and reaction intermediates in the synthesis and functionalization of this compound is a critical area for future investigation.

Key research avenues include:

Pulse Radiolysis: This technique can be employed to study the reactions of this compound with transient species like hydrated electrons and hydroxyl radicals, providing insights into its reactivity and degradation pathways. pku.edu.cn

Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as electrospray ionization mass spectrometry (ESI-MS), can be used to detect and characterize fleeting intermediates in reaction mixtures. nih.gov

Spectroscopic Methods: The use of time-resolved spectroscopic techniques, such as transient absorption spectroscopy, can provide valuable information on the kinetics and dynamics of short-lived species. rsc.org

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies by providing detailed insights into the electronic structure, reactivity, and selectivity of molecules. researchgate.net Future computational work on this compound should aim to build a comprehensive theoretical understanding of its chemical behavior.

Specific areas for computational investigation include:

Reaction Mechanism Elucidation: Using DFT to model the reaction pathways for the synthesis and functionalization of this compound, including the identification of transition states and the calculation of activation energies.

Prediction of Reactivity: Calculating molecular properties such as frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Spectroscopic Predictions: Simulating spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization of novel derivatives and to understand the influence of substituents on the electronic structure. researchgate.netnih.gov

| Computational Method | Application to this compound | Expected Insights |

| Density Functional Theory (DFT) | Calculation of molecular geometry, vibrational frequencies, and electronic properties. researchgate.net | Understanding of structural parameters, prediction of spectroscopic signatures, and assessment of thermodynamic stability. |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra. | Insight into the electronic transitions and photophysical properties of the molecule and its derivatives. |

| Natural Bond Orbital (NBO) Analysis | Investigation of intramolecular interactions and charge delocalization. nih.gov | Understanding of hyperconjugative interactions and the electronic effects of the chloro and methyl substituents. |

Discovery of Novel Non-Clinical Applications

While the biological activities of many isoquinoline derivatives are well-documented, the non-clinical applications of this compound remain largely unexplored. pharmaguideline.com Future research should investigate the potential of this compound and its derivatives in materials science and other industrial fields. The presence of a halogen atom and a methyl group on the aromatic framework suggests potential utility in these areas.

Potential non-clinical applications to be explored include:

Organic Electronics: Investigating the use of this compound derivatives as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Corrosion Inhibitors: Evaluating the potential of this compound to act as a corrosion inhibitor for metals and alloys, a known application for some isoquinoline compounds.

Fungicides and Insecticides: Screening the compound and its derivatives for activity as fungicides or insecticides, given that some isoquinolines have shown promise in these areas.

Integration of this compound into Hybrid Molecular Architectures

The concept of hybrid molecules, which combine two or more distinct pharmacophores or functional units, has gained significant traction in drug discovery and materials science. nih.gov this compound can serve as a versatile scaffold or building block for the construction of novel hybrid molecular architectures. upenn.edudiva-portal.org

Future research in this direction could focus on:

Synthesis of Hybrid Compounds: Designing and synthesizing hybrid molecules that covalently link this compound to other functional moieties, such as other heterocyclic systems, polymers, or biomolecules.

Development of Functional Materials: Incorporating the this compound unit into larger supramolecular assemblies or polymers to create materials with tailored optical, electronic, or mechanical properties. mpg.de

Macrocyclic Chemistry: Utilizing this compound as a component in the synthesis of novel macrocycles with potential applications in host-guest chemistry and molecular recognition.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across a range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of 8-chloro-3-methylisoquinoline?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For chloro-substituted isoquinolines, halogenation reactions (e.g., using POCl₃ or SOCl₂) are common. Temperature (80–120°C), reaction time (6–24 hours), and solvent polarity (e.g., dichloromethane or toluene) significantly influence yield and purity. Catalysts like AlCl₃ may stabilize intermediates during cyclization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can researchers safely handle this compound given its potential hazards?

- Methodological Answer : Safety protocols include using fume hoods, nitrile gloves, and protective eyewear. The compound may exhibit irritant properties (H315, H319, H335 hazard codes). Storage at 2–8°C in airtight containers prevents degradation. Toxicity screening (e.g., Ames test) is recommended before biological assays, as halogenated isoquinolines often require metabolic stability evaluations .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and confirms methyl and chlorine groups. For example, the methyl group at position 3 typically shows a singlet at ~2.5 ppm (¹H NMR). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₈ClN, 177.63 g/mol). Infrared (IR) spectroscopy detects C-Cl stretching at ~550–750 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the methyl and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating methyl group at position 3 enhances nucleophilicity at adjacent positions, facilitating Suzuki-Miyaura coupling. Conversely, the chlorine atom at position 8 acts as an electron-withdrawing group, stabilizing intermediates in Buchwald-Hartwig aminations. Computational studies (DFT calculations) predict charge distribution and regioselectivity, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antiviral vs. anti-inflammatory effects) may arise from assay conditions or impurity profiles. Researchers should:

- Validate purity via HPLC (>95%).

- Perform dose-response curves across multiple cell lines.

- Compare results with structurally related analogs (e.g., 8-methoxy or 3-ethyl derivatives) to isolate substituent-specific effects .

Q. How can molecular docking studies improve the design of this compound-based enzyme inhibitors?

- Methodological Answer : Docking software (AutoDock Vina, Schrödinger) models interactions with target enzymes (e.g., kinases or proteases). The chloro group’s steric bulk and hydrophobicity can occupy specific binding pockets, while the methyl group enhances van der Waals interactions. Free energy calculations (MM/GBSA) refine binding affinity predictions. Experimental validation via IC₅₀ assays confirms computational results .

Q. What crystallographic insights exist for this compound derivatives, and how do they inform structural modifications?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond angles and packing motifs. For example, in (2-chloro-8-methylquinolin-3-yl)methanol, the quinoline ring is planar (rmsd = 0.04 Å), and substituents form intermolecular hydrogen bonds (N–H⋯N). These findings guide modifications like introducing methoxy groups to enhance solubility without disrupting planarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.